Solubilised Vat Violet 2

Description

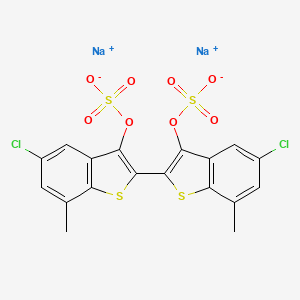

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[5-chloro-2-(5-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2O8S4.2Na/c1-7-3-9(19)5-11-13(27-31(21,22)23)17(29-15(7)11)18-14(28-32(24,25)26)12-6-10(20)4-8(2)16(12)30-18;;/h3-6H,1-2H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMWBJZNTZXINT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC(=C2OS(=O)(=O)[O-])C3=C(C4=C(S3)C(=CC(=C4)Cl)C)OS(=O)(=O)[O-])Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2Na2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Chemistry

The foundation of Solubilised Vat Violet 2 lies in the synthesis of its water-insoluble parent compound, an isoviolanthrone (B85859) derivative, which is then chemically modified to create the soluble sulfate (B86663) ester.

The parent compound of this compound is based on the isoviolanthrone structure (also known as isodibenzanthrone). The synthesis of this complex polycyclic aromatic ketone is a significant undertaking, typically starting from the simpler aromatic hydrocarbon, benzanthrone (B145504). The process generally involves two key stages: the dimerization of benzanthrone and the subsequent cyclization of the resulting intermediate.

The primary route involves an alkali fusion of benzanthrone. In this process, benzanthrone is heated with a strong alkali, such as potassium hydroxide, often in the presence of a solvent like an alcohol. This reaction proceeds through the formation of 4,4'-bibenzanthronyl, which then undergoes an intramolecular cyclization to form the violanthrone (B7798473) and isoviolanthrone isomers. The reaction conditions, particularly temperature and the choice of alkali, can influence the ratio of the isomers produced. For instance, alcoholic alkali fusion at lower temperatures tends to favor the formation of other violanthrone isomers, while high-temperature alkali fusion is used for synthesizing the desired violanthrone structure.

Oxidative Coupling: Two molecules of benzanthrone are coupled to form 4,4'-dibenzanthronyl.

Alkaline Fusion/Cyclization: The dibenzanthronyl intermediate is subjected to a caustic fusion, causing an intramolecular condensation that results in the formation of the isoviolanthrone ring system.

Vat dyes, including the isoviolanthrone parent compound, are characterized by their insolubility in water. To create the solubilised form, the dye must be converted into a water-soluble derivative that can be easily reverted to the original insoluble pigment after application to a substrate. This is achieved by transforming the dye into its leuco sulfuric acid ester. p2infohouse.org

The process, often referred to as the "Indigosol" process after the first commercialized products, involves two critical steps that are typically performed concurrently:

Reduction: The parent vat dye, which contains a quinonoid structure with keto (-C=O) groups, is reduced to its soluble leuco form. In this state, the keto groups are converted to hydroxyl (-C-OH) groups.

Esterification (Sulfation): The hydroxyl groups of the transient leuco form are then immediately esterified with a sulfonating agent.

The common industrial method involves treating the parent vat dye with a sulfur trioxide-pyridine complex (SO₃·C₅H₅N) in the presence of a reducing metal like iron or copper powder. rangudhyog.comgoogle.com The metal reduces the vat dye to its leuco form, which is then esterified by the sulfur trioxide complex. The reaction mixture is subsequently drowned in an aqueous alkaline solution, such as sodium carbonate, to neutralize excess acid and convert the acidic sulfate ester into its stable and water-soluble sodium salt. google.com The final product is the disodium (B8443419) salt of the leuco sulfuric ester of the isoviolanthrone dye. rangudhyog.com

Advanced Synthetic Approaches for this compound

Research and development in dye chemistry have led to advanced methodologies aimed at improving the efficiency, yield, and environmental profile of this compound synthesis.

The synthesis of leuco sulfuric esters relies on the simultaneous reduction and esterification of the parent dye. The use of metals such as iron, copper, or zinc is crucial to this process, where they function as catalysts for the reduction step. rangudhyog.com These tertiary nitrogen bases first form a complex addition product with the esterifying reagent (e.g., chlorosulfonic acid or sulfur trioxide). The vat dye and the reducing metal are added to this mixture, initiating the concurrent reduction and esterification. google.com

The metal facilitates the transfer of electrons to the vat dye, converting the quinone system to the hydroquinone (B1673460) (leuco) form. This reduced intermediate is highly reactive towards the sulfonating agent present in the reaction medium. The catalytic cycle allows for the efficient conversion of the insoluble pigment into the leuco-ester precursor without the need to pre-reduce the dye in a separate, often unstable, vatting step. It is also possible to first prepare the leuco compound by catalytic reduction and then esterify it. google.com

The yield and purity of the final solubilised dye are highly dependent on the precise control of reaction parameters. Key variables include temperature, reaction time, pH during workup, and the purity of reagents. Patents describing the preparation of leuco sulfuric esters of various anthraquinonoid vat dyes reveal that high yields (often between 90% and 99%) are achievable under optimized conditions. google.com

The "drowning" step, where the reaction mixture is added to an aqueous solution, is critical for isolating the product. The temperature of this solution is carefully controlled (e.g., to 35°C) to ensure proper precipitation and handling. google.com The composition of this aqueous solution, containing reagents like sodium carbonate for neutralization and sodium chloride or sodium sulfate for "salting out," is adjusted to maximize the recovery of the ester salt while removing impurities. google.com The duration of the esterification reaction itself is also a key parameter, with examples showing reaction times ranging from 3 to 12 hours to ensure complete conversion. google.com

| Parameter | Condition/Reagent | Purpose | Reported Yield |

|---|---|---|---|

| Reaction Time | 3 - 12 hours | Ensures complete esterification of the leuco dye intermediate. | 90 - 99% |

| Neutralization Agent | Sodium Carbonate (Na₂CO₃) | Neutralizes excess sulfonating reagent and converts the product to the sodium salt. | |

| Salting-Out Agent | Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) | Decreases the solubility of the product in the aqueous phase to improve precipitation and recovery. | |

| Workup Temperature | ~35 - 40°C | Optimizes the physical form of the precipitate for efficient filtration and washing. |

Traditional synthesis of solubilised vat dyes relies on reducing agents like sodium dithionite (B78146) (hydrosulfite), which can lead to environmental pollution through the generation of sulfite (B76179) and sulfate by-products in wastewater. researchgate.net Modern approaches focus on applying green chemistry principles to mitigate this impact, primarily by targeting the reduction step.

A key area of innovation is the replacement of sodium dithionite with more environmentally benign reducing agents. researchgate.net Research has demonstrated the viability of organic and natural alternatives, including:

Glucose-based systems: Utilizing the reducing properties of sugars in an alkaline medium. autumnchem.com

Thiourea dioxide: A more stable and efficient reducing agent that generates less sulfur-based waste. autumnchem.com

Natural Extracts: Plant-derived extracts from sources such as apples, henna root, and pineapple bark have been investigated as renewable and biodegradable reducing agents. researchgate.netresearchgate.net

These green alternatives aim to reduce the chemical oxygen demand (COD) and biochemical oxygen demand (BOD) of the effluent from dye synthesis and application, thereby lowering wastewater treatment costs. researchgate.net Furthermore, the use of catalytic hydrogenation presents another ecologically attractive pathway, avoiding the use of stoichiometric chemical reductants altogether. researchgate.net These sustainable routes represent a significant step towards minimizing the environmental footprint of this compound production.

Mechanistic Investigations of Solubilisation Reactions

The solubilisation of Vat Violet 2, an anthraquinone (B42736) derivative, hinges on the reduction of its carbonyl groups to form a leuco compound, which is then esterified. This process transforms the insoluble quinone structure into a water-soluble sodium salt of a sulfuric acid ester. blogspot.comebsco.com The stability and formation of this solubilised dye are governed by intricate reaction mechanisms, kinetics, and thermodynamics.

The conversion of the insoluble vat dye into its soluble leuco form is a reduction reaction that is a prerequisite for the subsequent esterification. textilelearner.net This "vatting" process is a thermodynamically driven reaction, but its rate is of critical importance in synthesis. The kinetics of this heterogeneous reaction are influenced by factors such as the particle size of the dye, the concentration of the reducing agent, and temperature.

Kinetics : The rate of leuco compound formation is often described by pseudo-first-order kinetics with respect to the dye concentration, especially when the reducing agent is in significant excess. The reaction rate is heavily influenced by the available surface area of the dye particles; finer particles lead to a faster reaction. p2infohouse.org The exhaustion process onto a substrate, which follows solubilisation, is characterized by a rapid initial uptake followed by a much slower diffusion phase. sdc.org.uk

Thermodynamics : The reduction process is characterized by a negative Gibbs free energy change (ΔG), indicating a spontaneous reaction under appropriate alkaline and reducing conditions. The redox potential required for the reduction of most anthraquinoid dyes is in the range of -800 to -1000 mV.

Table 1: Factors Influencing Leuco Compound Formation Kinetics

| Parameter | Effect on Reaction Rate | Scientific Rationale |

| Temperature | Increases rate | Provides activation energy for the reduction reaction. |

| Particle Size | Smaller particles increase rate | Increases the surface area available for the reducing agent to act upon. p2infohouse.org |

| Reducing Agent Conc. | Increases rate up to a point | Higher concentration increases the probability of effective collisions with dye molecules. |

| pH (Alkalinity) | Increases rate | Facilitates the dissolution of the leuco-acid form into the soluble sodium salt. textilelearner.net |

Role of Reducing Agents and Electrolytes in Solution Stability

The stability of the solubilised leuco ester in solution is paramount for both its synthesis and subsequent application. This stability is maintained by a carefully balanced chemical environment, primarily controlled by reducing agents and electrolytes.

Reducing Agents : A sufficient excess of a reducing agent, typically sodium dithionite (hydrosulfite), is necessary to maintain a low redox potential in the solution. textilelearner.net This prevents the premature re-oxidation of the leuco compound back to its insoluble parent form by atmospheric oxygen. blogspot.com However, an excessive concentration of the reducing agent can lead to "over-reduction," a process that may irreversibly alter the dye's chromophore, leading to changes in the final shade. p2infohouse.org The stability of the reducing agent itself is also a factor; sodium dithionite decomposes more rapidly at higher temperatures. textilelearner.net

Electrolytes : Electrolytes, such as sodium chloride or sodium sulfate, are added to the solution to influence the ionic strength. blogspot.com While their primary role in dyeing is to promote the exhaustion of the dye onto the fiber by reducing the electrostatic repulsion between the anionic dye and the cellulosic substrate, in the context of the solubilised dye solution itself, electrolytes can impact the dye's solubility and aggregation state. High concentrations of electrolytes can sometimes lead to the aggregation of dye molecules, which can affect the solution's stability and performance.

Table 2: Key Components for Solution Stability

| Component | Function | Potential Issues |

| Reducing Agent (e.g., Sodium Dithionite) | Maintains low redox potential, prevents oxidation. textilelearner.net | Over-reduction, decomposition at high temperatures. p2infohouse.org |

| Alkali (e.g., Sodium Hydroxide) | Ensures solubility of the leuco form. textilelearner.net | Can damage sensitive substrates (e.g., wool). |

| Electrolyte (e.g., Sodium Sulfate) | Modulates ionic strength and dye affinity. blogspot.com | Can cause dye aggregation at high concentrations. |

| Buffering Agents (e.g., Alkaline Salts) | Prevent decomposition due to acid fumes during storage. blogspot.com | Must be compatible with the overall system. |

Hydrolysis and Oxidation Pathways of the Sulfate Ester

The solubilised form of Vat Violet 2, the sodium salt of the leuco sulfuric ester, is susceptible to degradation through hydrolysis and oxidation, which revert it to an insoluble state.

Hydrolysis : The sulfate ester bond can be cleaved by hydrolysis, particularly under acidic conditions. youtube.com This reaction is essentially the reverse of the esterification step and regenerates the leuco-acid form of the dye. The mechanism involves the protonation of the ester's oxygen atom, followed by a nucleophilic attack by water. youtube.com While stable in neutral or slightly alkaline solutions, exposure to acid fumes or a drop in pH can initiate this degradation pathway. blogspot.com

Oxidation : The leuco ester is sensitive to oxidation, which can be triggered by atmospheric oxygen or other oxidizing agents. blogspot.com This process converts the reduced hydroquinone form back to the original insoluble quinone structure of the vat dye. The stability against oxidation is a key characteristic of solubilised vat dyes, but it is not absolute. The process can be accelerated by factors such as exposure to light (photolysis), elevated temperatures (which can cause premature oxidation), and the presence of catalytic metal ions. blogspot.comresearchgate.netresearchgate.net The photofission of vat esters can proceed through a free-radical mechanism, generating the parent vat dye. researchgate.net

Methodologies for Ensuring Reproducibility in this compound Synthesis

Achieving a consistent, high-quality product in every batch of this compound synthesis requires stringent control over multiple process parameters. The goal is to ensure uniformity in color, solubility, and stability. enjoysulphurdyes.com

Reproducibility in the synthesis, which involves the simultaneous reduction and esterification of the parent vat dye, depends on several critical factors: google.com

Raw Material Quality Control : The purity of the initial Vat Violet 2 pigment is crucial. Impurities can interfere with the reduction and esterification reactions, leading to lower yields and off-shade products. Consistent particle size distribution of the starting pigment ensures a predictable reaction rate. p2infohouse.org

Control of Reaction Conditions :

Temperature : The temperature must be precisely controlled throughout the reaction. Deviations can alter the reaction kinetics, affect the stability of the reducing agent, and influence the solubility of reactants and products. idosi.org

Stoichiometry : The molar ratios of the vat dye, reducing metal (such as iron or copper), and the esterifying agent (like sulfur trioxide in a pyridine (B92270) complex) must be accurately maintained. google.com

Atmosphere : The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted oxidation by air. google.com

Post-Synthesis Processing :

Neutralization and Isolation : The process of "drowning" the reaction mixture in an aqueous alkaline solution must be standardized to neutralize acids and convert the ester to its sodium salt. google.com The temperature during this step must be kept low (e.g., below 40°C) to prevent decomposition of the product. google.com

Purification : Filtration to remove metal sludge and subsequent salting-out of the product must be performed under consistent conditions to ensure the final product's purity and physical form. google.com

Analytical Monitoring : In-process monitoring and final product testing are essential. Techniques like spectrophotometry can be used to determine the concentration of the soluble leuco form, ensuring the reaction has proceeded to completion. idosi.org Quality tests on the final product should include solubility checks, color strength analysis, and stability assessments. enjoysulphurdyes.com

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Analysis Techniques

Spectroscopy is fundamental to elucidating the molecular structure and electronic properties of Solubilised Vat Violet 2. Various techniques provide complementary information, from electronic transitions to the specific vibrations of chemical bonds.

UV-Visible Spectroscopy for Electronic Transitions and Solution Behavior

UV-Visible spectroscopy is a key technique for studying the electronic transitions within the dye's chromophore, which are responsible for its color. This compound dissolves in water to produce a "brilliant red light purple" solution, indicating strong absorption of light in the green-yellow portion of the visible spectrum, likely between 540-570 nm. worlddyevariety.com

The color originates from π→π* electronic transitions within the extensive conjugated system of the thioindigo (B1682309) core. While specific experimental spectra for the solubilized form are not widely published, extensive research on the parent thioindigo chromophore provides significant insight. Pristine thioindigo exhibits a strong absorption maximum (λmax) around 547 nm. rsc.org The electronic properties are influenced by substituents on the aromatic rings and the solvent environment. nih.gov

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have proven highly accurate in predicting the visible spectra of thioindigo derivatives. nih.gov Such calculations for this compound would model the π→π* transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), correlating the energy gap to the observed color. The presence of the sulfate (B86663) ester groups in the leuco form alters the electronic structure compared to the parent keto-form, but the fundamental chromophore responsible for the color remains the thioindigo skeleton.

Table 1: Expected UV-Visible Spectroscopic Data for this compound

| Parameter | Expected Value/Characteristic | Basis of Information |

|---|---|---|

| Solvent | Water | Product Information worlddyevariety.com |

| Solution Color | Red-light Purple | Product Information worlddyevariety.com |

| Predicted λmax | ~540 - 570 nm | Inferred from solution color and data on the parent thioindigo chromophore. worlddyevariety.comrsc.org |

| Electronic Transition | π→π* | Fundamental property of indigoid chromophores. nih.gov |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the molecular vibrations of a compound. For this compound, these techniques can confirm the key structural features of the thioindigo core and the solubilizing sulfate groups.

Studies on the parent Vat Violet 2 (thioindigo) have assigned the characteristic vibrational modes. researchgate.netresearchgate.netnih.gov The most prominent band in the IR spectrum of thioindigo is the C=O stretching vibration, typically found near 1655 cm⁻¹. researchgate.net Raman spectroscopy, which is highly sensitive to the non-polar C=C double bond of the central chromophore, shows a strong signal for this vibration. researchgate.netcsic.es Other key vibrations include those from the aromatic rings (C-H and C=C stretching) and the C-S bonds within the thiophene (B33073) rings. publish.csiro.aucapes.gov.br

For the solubilized form, the spectra would be distinguished by the absence of the C=O keto group band and the appearance of very strong, characteristic bands for the sulfate ester groups (O-SO₃⁻). These include asymmetric and symmetric stretching vibrations of the S=O and S-O bonds.

Table 2: Predicted Key Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

|---|---|---|

| ~3100 - 3000 | Aromatic C-H Stretch | IR & Raman |

| ~1600 - 1450 | Aromatic C=C Ring Stretch | IR & Raman |

| ~1450 - 1350 | Methyl (CH₃) Bending | IR |

| ~1270 - 1200 | S=O Asymmetric Stretch (Sulfate) | IR (Strong) |

| ~1100 - 1000 | S-O Symmetric Stretch (Sulfate) | IR (Strong) |

| ~800 - 700 | C-S Stretch | IR & Raman |

| ~750 - 650 | C-Cl Stretch | IR |

| < 200 | Lattice Phonon Modes (Solid State) | Raman csic.esresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

The ¹H NMR spectrum would feature signals in the aromatic region corresponding to the protons on the benzene (B151609) rings. Due to the substitution pattern (chlorine and methyl groups), these protons would appear as distinct singlets or doublets with chemical shifts influenced by the electron-withdrawing/donating nature of the substituents. A sharp singlet corresponding to the two methyl (CH₃) groups would also be present. The protons of the central C-H bonds of the leuco form would appear as a distinct signal.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbons, and the carbons of the central double bond. Computational methods can be used to predict these chemical shifts with good accuracy. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.0 | Shifts depend on exact position relative to Cl and S atoms. |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Expected to be a sharp singlet. | |

| Leuco Central Protons (-CH-) | 5.0 - 6.0 | Approximate shift for the reduced central carbons. | |

| ¹³C | Aromatic Carbons | 110 - 140 | Includes carbons bonded to H, Cl, S, and other carbons. |

| Central C=C Carbons | 120 - 135 | Core of the chromophore. | |

| Methyl Carbons (-CH₃) | 15 - 25 | Aliphatic region. |

Note: Predicted shifts are estimates based on standard values for similar functional groups and may vary depending on solvent and precise molecular conformation. sysu.edu.cn

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. acs.org For a large, ionic compound like this compound (MW ≈ 599.4 g/mol ), soft ionization techniques such as Electrospray Ionization (ESI-MS) are most appropriate. epa.gov

In ESI-MS, the analysis would likely reveal multiply charged ions due to the presence of two sodium sulfate groups. Common observable ions would include the doubly charged anion [M-2Na]²⁻ and the singly charged anion [M-Na]⁻. High-resolution mass spectrometry would allow for the precise determination of the elemental composition, confirming the molecular formula C₁₈H₁₂Cl₂Na₂O₈S₄.

Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing structural clues. Predictable fragmentation pathways would include the neutral loss of sulfur trioxide (SO₃) from the sulfate ester groups and cleavage of the sulfur-oxygen bond. Further fragmentation could involve the cleavage of the central C=C bond, breaking the molecule into two symmetric halves. acs.orgacs.org

Table 4: Predicted Ions in ESI-Mass Spectrometry of this compound

| m/z (Daltons) | Ion Formula | Ion Type | Notes |

|---|---|---|---|

| ~576.9 | [C₁₈H₁₂Cl₂NaO₈S₄]⁻ | [M-Na]⁻ | Singly charged molecular ion. |

| ~277.0 | [C₁₈H₁₂Cl₂O₈S₄]²⁻ | [M-2Na]²⁻ | Doubly charged molecular ion. |

| ~496.9 | [C₁₈H₁₂Cl₂NaO₅S₃]⁻ | [M-Na-SO₃]⁻ | Loss of one sulfur trioxide unit. |

| ~416.9 | [C₁₈H₁₂Cl₂NaO₂S₂]⁻ | [M-Na-2SO₃]⁻ | Loss of two sulfur trioxide units. |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the definitive methods for determining the three-dimensional structure of a compound in the solid state, including precise bond lengths, bond angles, and intermolecular packing interactions.

While specific crystallographic data for this compound (C.I. 73386) has not been publicly reported, extensive studies on the parent Vat Violet 2 (thioindigo) have been conducted. rsc.orgcsic.es These studies reveal that the thioindigo molecule is nearly planar in its stable trans configuration and packs in a herringbone arrangement in the crystal lattice. csic.es Different polymorphs (α and β forms) of thioindigo have been identified, which possess distinct crystal packing and can be differentiated by their low-frequency Raman spectra and powder XRD patterns. csic.es

For this compound, a crystalline solid would likely exhibit a complex packing arrangement influenced by the bulky sodium sulfate groups and electrostatic interactions. An XRD analysis would provide information on the crystal system, unit cell dimensions, and the spatial arrangement of the molecules, including the conformation of the thioindigo core and the coordination around the sodium ions.

Integration of Computational and Theoretical Spectroscopy with Experimental Data

Computational chemistry is a vital partner to experimental spectroscopy, providing a theoretical framework to interpret and predict spectral data. grafiati.com For complex molecules like this compound, methods based on Density Functional Theory (DFT) are particularly powerful. researchgate.netnih.gov

UV-Visible Spectra: TD-DFT calculations can accurately predict the λmax and oscillator strengths of electronic transitions, helping to assign the observed bands to specific HOMO→LUMO or other orbital transitions. nih.govresearchgate.netscispace.com This allows researchers to understand how chemical modifications affect the color of the dye.

Vibrational Spectra: DFT calculations can compute the harmonic vibrational frequencies and intensities for both IR and Raman spectra. researchgate.netnih.gov By comparing the calculated spectrum with the experimental one, each band can be confidently assigned to a specific molecular motion (e.g., a C=C stretch or a CH₃ bend). This is crucial for interpreting subtle spectral shifts that occur due to intermolecular interactions or changes in conformation. researchgate.net

NMR Spectra: DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.gov This aids in the assignment of complex spectra and helps to resolve structural ambiguities.

Structure and Energetics: Computational models can optimize the geometry of the molecule, determine the relative stability of different isomers (e.g., cis vs. trans), and map out potential energy surfaces for chemical reactions or photoisomerization processes. researchgate.netacs.org

The synergy between these computational tools and experimental measurements provides a comprehensive understanding of the structure and properties of this compound, from its fundamental electronic and vibrational characteristics to its behavior in different environments. nsf.gov

Mechanistic Studies of Dyeing and Material Interaction

Adsorption Mechanisms of Solubilised Vat Dyes on Substrate Materials

The application of solubilised vat dyes, such as Solubilised Vat Violet 2, to textile substrates is a complex process governed by the principles of adsorption. This initial phase of dyeing involves the movement and attachment of soluble dye molecules from the dyebath onto the surface of the fibers.

Kinetics and Thermodynamics of Dye Uptake

The rate and extent of dye adsorption are critical factors influencing the final quality of the dyed material. The study of dyeing kinetics and thermodynamics provides a quantitative understanding of these processes.

The uptake of solubilised vat dyes by textile fibers is influenced by several factors, including temperature, dye concentration, and the presence of electrolytes. sciencepub.net Generally, an increase in temperature initially accelerates the rate of dye uptake. researchgate.net However, excessively high temperatures can lead to lower equilibrium dye uptake due to the exothermic nature of the adsorption process for some dye-fiber systems. researchgate.net

The addition of electrolytes, such as sodium chloride or sodium sulphate, to the dyebath is a common practice to enhance dye uptake. sciencepub.net The salt helps to overcome the electrostatic repulsion between the anionic dye molecules and the similarly charged surface of cellulosic fibers in alkaline conditions. sciencepub.net Research has shown that increasing the salt concentration generally leads to a significant increase in the amount of dye adsorbed onto the fiber, up to a certain point where the effect plateaus. sciencepub.net

The dyeing process can be described by various kinetic models, such as the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for the experimental data, suggesting that the rate-limiting step may be a chemical adsorption process. sciencepub.net Thermodynamic parameters, including the standard affinity (Δμ°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°), are crucial for understanding the spontaneity and nature of the dyeing process. A negative ΔH° indicates an exothermic process, while a negative ΔS° suggests a more ordered arrangement of dye molecules on the fiber surface. researchgate.net

Table 1: Factors Influencing the Kinetics and Thermodynamics of Solubilised Vat Dye Uptake

| Parameter | Influence on Dye Uptake | Supporting Evidence |

| Temperature | Initially increases the rate of dyeing, but can decrease the equilibrium uptake for exothermic processes. researchgate.netresearchgate.net | Higher temperatures increase the kinetic energy of dye molecules, facilitating faster diffusion. However, for exothermic adsorption, equilibrium shifts towards desorption at higher temperatures. researchgate.netresearchgate.net |

| Electrolyte Concentration | Increases dye uptake by reducing electrostatic repulsion between the dye and fiber. sciencepub.net | The addition of salts like sodium sulphate enhances the adsorption of anionic dyes on cellulosic fibers. sciencepub.net |

| Dye Concentration | Higher initial dye concentration generally leads to increased dye uptake until fiber saturation is reached. sciencepub.net | The driving force for diffusion is the concentration gradient between the dyebath and the fiber. |

| pH | Influences the surface charge of the fiber and the stability of the solubilised dye. | The pH of the dyebath can affect the ionization of both the dye molecules and the functional groups on the fiber surface, thereby influencing their interaction. cdmf.org.br |

Influence of Substrate Morphology and Surface Chemistry on Adsorption Affinity

The physical and chemical characteristics of the substrate play a pivotal role in determining the adsorption affinity of solubilised vat dyes.

The surface chemistry of the substrate is equally important. For cellulosic fibers like cotton, the presence of hydroxyl groups allows for the formation of hydrogen bonds and van der Waals forces with the dye molecules. rsc.org The surface of natural cellulosic fibers typically carries a negative charge in aqueous solutions, which can repel anionic dye molecules. sciencepub.net This repulsion is overcome by the addition of electrolytes. sciencepub.net

The affinity of solubilised vat dyes for cellulosic fibers is generally considered to be low compared to their insoluble parent vat dyes. scribd.com This lower affinity necessitates the use of high electrolyte concentrations to promote exhaustion of the dye from the bath onto the fiber. scribd.com In contrast, these dyes often exhibit a greater affinity for protein fibers like wool and silk. researchgate.net

In-Fiber Transformation and Fixation Mechanisms of this compound

Following adsorption, the soluble dye molecules within the fiber must be converted back to their original insoluble pigment form to ensure high fastness properties. This transformation involves a two-step process of hydrolysis and oxidation.

Acid Hydrolysis Pathways within Fibrous Substrates

Solubilised vat dyes are essentially leuco-esters of the parent vat dye, typically in the form of a sulphuric acid ester. rsc.org To regenerate the insoluble vat dye, the ester linkage must be cleaved. This is achieved through acid hydrolysis. scribd.comresearchgate.net

The dyed substrate is treated with an acidic solution, often containing an oxidizing agent. The acid catalyzes the hydrolysis of the sulphate ester groups, releasing the leuco form of the vat dye within the fiber matrix. researchgate.net The efficiency of this hydrolysis step is crucial for the complete development of the final color. In some cases, particularly in the absence of oxygen, the removal of the sulphate groups occurs solely through hydrolysis. researchgate.net

Oxidation Processes for Insoluble Pigment Regeneration within Matrices

Once the leuco form of the vat dye is generated within the fiber, it must be oxidized to regenerate the insoluble parent pigment. textilelearner.nettextilelearner.net This oxidation step is what "fixes" the dye within the fiber, leading to the excellent fastness properties characteristic of vat dyes. textilelearner.net

Oxidation can be achieved through various methods:

Air Oxidation: Exposing the material to the atmosphere allows for oxidation by atmospheric oxygen. textilelearner.net

Chemical Oxidation: The use of chemical oxidizing agents such as sodium perborate, hydrogen peroxide, or sodium nitrite (B80452) in an acidic medium is common in industrial processes to ensure rapid and complete oxidation. textilelearner.nettextilelearner.netresearchgate.net

Research has shown that when oxygen is present during the development process with acidic nitrous acid solutions, the development is significantly faster. researchgate.net This is attributed to a chain reaction mechanism involving the direct oxidation of the ester by hydroxyl radicals. researchgate.net The insoluble pigment particles are thus trapped within the fiber matrix, providing excellent wash and light fastness. textilelearner.netgoogle.com

Solubilisation Phenomena and Aggregation Behavior in Aqueous Systems

The behavior of solubilised vat dyes in aqueous solutions is complex and involves phenomena of solubilisation and aggregation, which can significantly impact the dyeing process.

Solubilised vat dyes, while water-soluble, are derived from large, hydrophobic parent molecules. rsc.org In aqueous solutions, these molecules have a tendency to self-associate or aggregate. whiterose.ac.ukmdpi.com This aggregation is driven by the hydrophobic interactions between the nonpolar parts of the dye molecules. whiterose.ac.uk

The extent of aggregation is influenced by factors such as dye concentration, temperature, and the presence of other solutes like electrolytes and hydrotropes (e.g., urea). whiterose.ac.ukmdpi.com Dye aggregation can be problematic in dyeing as it can lead to slower diffusion into the fiber and unlevel dyeing. whiterose.ac.uk

Hydrotropes like urea (B33335) are often used in dyeing formulations to act as disaggregating agents. whiterose.ac.uk They can improve dye solubility and reduce aggregation by disrupting the "ice cage" structure of water around the dye molecules and by interacting directly with the dye molecules. whiterose.ac.uk Surfactants can also be employed to solubilize hydrophobic dyes within their micelles, although this is more common for disperse dyes. nih.gov The solubilisation and aggregation state of the dye in the dyebath is a critical parameter that needs to be controlled to achieve uniform and efficient dyeing. whiterose.ac.uk

Role of Solubilizing Agents and Co-solvents in Dye Dispersion

Vat dyes, including the parent compound of this compound (C.I. Vat Violet 2), are characteristically insoluble in water. wikipedia.orgumt.edu.pktextilelearner.net Their application requires a chemical reduction process, known as "vatting," to convert them into a water-soluble "leuco" form. wikipedia.orgasianpubs.orgtextilelearner.net This is typically achieved using a reducing agent, such as sodium dithionite (B78146), in an alkaline solution provided by a solubilizing agent like sodium hydroxide. wikipedia.orgasianpubs.orgtextilelearner.net The primary role of the solubilizing agent is to form the soluble sodium salt of the reduced leuco-vat dye, which can then be absorbed by the textile fibers. textilelearner.nettextilelearner.net

Solubilised vat dyes, such as this compound, are a specific form where the dye is already sold in a stable, water-soluble state, typically as the sulfuric acid ester of the leuco-vat dye. umt.edu.pkworlddyevariety.com This circumvents the need for the initial vatting step by the user. However, even with these soluble forms, ensuring uniform dispersion and preventing re-aggregation are critical for achieving level dyeing. This is where co-solvents and dispersing agents become important.

Co-solvents, which are water-miscible solvents like alcohols, amides, and esters, can be added to the dyebath to enhance the solubility and dispersion of the dye. google.comchemategroup.com They can improve the affinity of the dye solution for the fabric and ensure the dye remains in a finely dispersed state. google.comborregaard.com In some advanced dyeing methods, such as using supercritical CO2 fluid, co-solvents are essential to increase the solubility of the vat dye in the non-aqueous medium. google.com Dispersing agents, such as lignin (B12514952) sulfonates or condensation products of naphthalene (B1677914) sulfonic acid, are also crucial for maintaining the insoluble dye particles that can form during the process in a fine dispersion, preventing stains and facilitating rapid re-reduction or rinsing. textilelearner.netchemategroup.comborregaard.com

| Agent Type | Examples | Primary Function in Dyeing Processes | Reference |

|---|---|---|---|

| Solubilizing Agents | Sodium Hydroxide (Caustic Soda) | Provides the necessary alkaline pH to convert the reduced leuco-vat dye into its water-soluble salt form. | wikipedia.orgasianpubs.org |

| Reducing Agents | Sodium Dithionite (Hydrosulphite) | Reduces the insoluble vat dye to its soluble leuco form (vatting). | wikipedia.orgtextilelearner.net |

| Co-solvents | Alcohols, Amides, Esters, Glycol Ethers | Enhance the solubility of the leuco dye, improve dye dispersion, and can increase the affinity of the dye solution for the fabric. | google.comchemategroup.com |

| Dispersing Agents | Lignin Sulfonates, Naphthalene Sulfonic Acid-Formaldehyde Condensates | Keep insoluble dye particles finely and uniformly dispersed in the dyebath to prevent aggregation and ensure even dyeing. | textilelearner.netborregaard.com |

Statistical Thermodynamics Approaches to Dye Solubilisation

Understanding the solubilization of dyes at a molecular level has been significantly advanced by the application of rigorous statistical thermodynamics, particularly the Kirkwood-Buff (KB) theory of solutions. whiterose.ac.ukcore.ac.ukresearchgate.net This theoretical framework allows for a quantitative analysis of the interactions between solute (dye) and solvent (water and co-solvent) molecules, providing insight into the driving forces of solubilization. whiterose.ac.uk

Research applying this approach to model dye systems has challenged classical hypotheses. For instance, in studying the effect of urea as a common solubilizing agent, two main hypotheses have been debated:

The Water Structure Hypothesis: This suggests that urea enhances solubility by disrupting the "ice cage" structure of water molecules that form around hydrophobic dye molecules. whiterose.ac.uk

The Direct Interaction Hypothesis: This posits that urea molecules directly interact with and accumulate around the dye molecules, thereby enhancing solubility. whiterose.ac.uk

| Hypothesis | Proposed Mechanism | Conclusion from Kirkwood-Buff Theory | Reference |

|---|---|---|---|

| Water Structure Hypothesis | Urea acts as a "water structure breaker," disrupting the organized water shell around the dye molecule to increase solubility. | This effect makes a minor contribution to the overall solubilization process. | whiterose.ac.ukresearchgate.net |

| Direct Interaction Hypothesis | Urea molecules favorably accumulate around the hydrophobic portions of the dye molecule, effectively shielding it from water and enhancing its dispersion. | This is the primary driving force for urea-induced solubilization. | whiterose.ac.ukresearchgate.net |

Mechanisms of Dye De-aggregation in Solution

Dye molecules, particularly vat dyes with their large, planar, and hydrophobic structures, have a strong tendency to self-aggregate in aqueous solutions. whiterose.ac.ukmdpi.com This aggregation, which can proceed from monomers to dimers, trimers, and eventually colloidal-sized particles, is detrimental to the dyeing process as it leads to uneven color and poor fastness properties. whiterose.ac.uk The forces driving this aggregation are primarily van der Waals forces and hydrophobic interactions. mdpi.com

The mechanism of de-aggregation involves the addition of agents that can disrupt these intermolecular forces. Solubilizing agents and co-solvents like urea are effective not only in increasing solubility but also in promoting dye de-aggregation. whiterose.ac.uk The de-aggregation mechanism is directly linked to the solubilization mechanism described by statistical thermodynamics. By accumulating around the dye molecules, the co-solvent molecules create a physical barrier that prevents the dye molecules from stacking together. whiterose.ac.ukresearchgate.net

This process can be understood in terms of thermodynamics:

Enthalpic De-aggregation: For dyes where aggregation is mainly driven by enthalpy (favorable energetic interactions between dye molecules), the de-aggregation process is also enthalpic.

Entropic De-aggregation: For dyes where aggregation is driven by the hydrophobic effect (an entropic process related to the structuring of water), de-aggregation is primarily entropic. researchgate.net

The addition of a co-solvent like urea effectively alters the thermodynamics of the system, making the monomeric (de-aggregated) state of the dye more favorable in the solution. whiterose.ac.uk This ensures that the dye is present as individual molecules, which can more effectively penetrate and bind to the textile fibers, a principle that is essential for the successful application of this compound. textilelearner.net

| Process | Driving Force | Mechanism | Role of De-aggregating Agent (e.g., Urea) | Reference |

|---|---|---|---|---|

| Aggregation | Van der Waals forces; Hydrophobic interactions | Planar dye molecules stack together to minimize contact with water, forming dimers and larger aggregates. | N/A | whiterose.ac.ukmdpi.com |

| De-aggregation | Favorable interaction with co-solvent | Co-solvent molecules interact with and surround individual dye molecules, disrupting the intermolecular forces that cause stacking. | The agent preferentially solvates the dye, making the monomeric state thermodynamically more stable in the solution. | whiterose.ac.ukresearchgate.net |

Applications in Advanced Materials and Industrial Processes Excluding Biological

Textile Science and Engineering Applications of Solubilised Vat Violet 2

Solubilised vat dyes, including this compound, represent a significant advancement in textile dyeing, offering enhanced versatility and efficiency. These dyes are water-soluble esters of the leuco-vat dye, which can be applied directly to fibers and then converted into the insoluble parent vat dye through oxidation and hydrolysis. daryatamin.com This unique application method underpins their use in various advanced textile engineering processes.

The development of solubilised vat dyes was a crucial innovation for enabling efficient continuous dyeing processes, which are more cost-effective and environmentally considerate for large-scale textile manufacturing. justdial.com Unlike traditional vat dyes that require a complex and often lengthy vatting process to become soluble, solubilised forms are ready-to-use in aqueous solutions, simplifying the dyeing procedure. justdial.comtextiletuts.com

Continuous dyeing methods, such as the pad-steam process, are optimized for use with these dyes. p2infohouse.org The process typically involves the following steps:

Padding: The textile substrate is passed through a trough containing the solubilised vat dye solution, where it becomes saturated with the dye. p2infohouse.org

Drying (Optional): In some configurations, the padded fabric is dried. This step must be carefully controlled to prevent pigment migration, which could lead to uneven coloring. p2infohouse.org

Chemical Pad / Development: The fabric is then passed through a chemical bath, often containing an acid and an oxidizing agent (like sodium nitrite), which initiates the conversion of the soluble leuco ester back to the insoluble pigment. scribd.comcbse.gov.in

Steaming/Fixation: The fabric is exposed to steam, which provides the necessary temperature and moisture to accelerate the hydrolysis and oxidation, effectively "fixing" the insoluble dye pigment within the fibers. p2infohouse.orggoogle.com

Soaping and Rinsing: A final soaping at a high temperature helps to remove any surface dye particles and stabilizes the final shade by promoting the correct crystalline form of the pigment. This is followed by rinsing to remove any residual chemicals. textilelearner.net

The use of solubilised forms in these continuous systems allows for higher production speeds, better reproducibility of shades, and reduced water consumption compared to traditional batch-wise exhaust dyeing methods. google.com

Table 1: Key Parameters in Continuous Dyeing with Solubilised Vat Dyes

| Process Step | Key Parameters | Purpose | Source |

|---|---|---|---|

| Padding | Dye Concentration, Wet Pickup % | Ensures uniform application of the dye liquor onto the fabric. | p2infohouse.org |

| Development | Acid Concentration, Oxidizing Agent Concentration, Temperature | Initiates hydrolysis of the ester and oxidation to the insoluble pigment. | cbse.gov.inresearchgate.net |

| Steaming | Temperature (e.g., 100-105°C), Time | Accelerates fixation of the dye within the fiber structure. | p2infohouse.org |

| Soaping | Detergent Concentration, Temperature, Time | Removes unfixed dye, improves fastness, and achieves the final correct shade. | textilelearner.net |

The creation of smart textiles, which respond to environmental stimuli like light (photochromism) or temperature (thermochromism), is a growing area of materials science. doaj.orgresearchgate.net While many modern smart textiles use specialized microencapsulated dyes, the fundamental chemistry of vat dyes provides a basis for creating color-changing effects. icrc.ac.irtlr-journal.com The reversible transformation between the soluble, often colorless or lightly colored leuco form and the intensely colored, insoluble pigment form is a type of chromism. ekb.egacademia-arabia.com

Research has explored using light itself as a medium for fixing solubilised vat dyes, hinting at their potential in photochromic applications. researchgate.netdoaj.orgekb.eg In these processes, the fabric is impregnated with the solubilised vat dye, and exposure to a light source (such as sunlight or UV light) triggers the oxidation and development of the final color. researchgate.netekb.eg This principle is foundational to photochromism, where a molecule undergoes a reversible color change upon exposure to light. fibre2fashion.com Spirooxazines and spiropyrans are common organic photochromic dyes used in textiles, which can be encapsulated and applied to fabrics. fibre2fashion.comnih.gov

Similarly, thermochromic textiles change color in response to temperature changes. researchgate.net This is typically achieved using microcapsules containing a leuco dye, a color developer, and a solvent. tlr-journal.comresearchgate.net The melting of the solvent at a specific temperature allows the leuco dye and developer to interact, producing a color. As the temperature drops, the process reverses. The leuco-dye system at the heart of thermochromic technology is analogous to the leuco form of vat dyes.

Vat dyes are renowned for providing some of the best all-around fastness properties available for cellulosic fibers. scribd.comtextilelearner.net This exceptional durability is a direct result of their application chemistry and the physical state of the dye within the fiber.

Washing and Oxidation Fastness: The primary mechanism for the outstanding wash fastness is the aqueous insolubility of the final pigment. scribd.com During the dyeing process, the small, soluble leuco-vat molecule penetrates the amorphous regions of the cellulose (B213188) fiber. Subsequent oxidation converts it back into a large, insoluble pigment molecule which becomes physically trapped within the polymer matrix of the fiber. scribd.comtextilelearner.net This mechanical entrapment prevents the dye from being removed during washing. The stable, oxidized state of the pigment also grants it high resistance to oxidizing agents like bleach. worlddyevariety.com

Light Fastness: The excellent light fastness of many vat dyes, including those in the violet class, is attributed to the inherent stability of their chemical structures, which are often complex polycyclic aromatic systems like thioindigo (B1682309) or anthraquinone (B42736) derivatives. atamanchemicals.com These robust molecular structures are less susceptible to degradation by the high-energy photons found in UV light, a common cause of fading in less stable dyes. textileengineering.net However, lightfastness can vary between different vat dyes. scribd.com

Table 2: Fastness Ratings for this compound (C.I. 73386)

| Fastness Test | ISO Rating (1-5) | AATCC Rating (1-5) | Source |

|---|---|---|---|

| Light Fastness | 5 | 4 | worlddyevariety.com |

| Soaping (Fading) | 4 | - | worlddyevariety.com |

| Soaping (Staining) | 5 | - | worlddyevariety.com |

| Ironing | 5 | 4 | worlddyevariety.com |

| Chlorine Bleach | 4-5 | 5 | worlddyevariety.com |

| Oxygen Bleach | 4 | - | worlddyevariety.com |

Note: Ratings are on a scale of 1 to 5, where 5 represents the highest fastness.

Non-Textile Industrial Applications of Solubilised Vat Dyes

The robust properties of vat dyes extend their utility beyond textiles into other industrial applications where high performance is required.

The parent insoluble form of this compound is C.I. Vat Violet 2, which is also used as a pigment. atamanchemicals.com It is valued in the plastics and coatings industries for its intense color, excellent heat stability, and resistance to light and chemicals. atamanchemicals.com This makes it suitable for coloring a variety of materials where durability is paramount.

Polymers: In the plastics industry, the pigment is used in processing applications for materials like polyolefins, PVC, and polystyrene. Its heat resistance ensures that the color does not degrade during high-temperature manufacturing processes such as injection molding. atamanchemicals.com

Coatings and Inks: Due to its durability and non-fading characteristics, the pigment is incorporated into automotive finishes, industrial coatings, and printing inks. atamanchemicals.comsypigment.com Its chemical resistance makes it a reliable choice for applications where the final product may be exposed to harsh environmental conditions. atamanchemicals.comjustdial.com

Table 3: Properties of C.I. Pigment Violet 2 for Industrial Applications

| Property | Value/Observation | Relevance | Source |

|---|---|---|---|

| Chemical Class | Thioindigo | Contributes to high stability and color characteristics. | worlddyevariety.comworlddyevariety.com |

| Heat Resistance | 160°C | Allows for use in high-temperature polymer processing. | origochem.com |

| Light Fastness (BWS) | 4 (on a scale of 1-8) | Ensures color permanence in applications exposed to light. | origochem.com |

| Acid/Alkali Resistance | Good | Indicates stability in various chemical environments. | origochem.com |

| Primary Applications | Printing Inks, Paints, Coatings, Plastics | Demonstrates versatility across multiple industries. | atamanchemicals.comsypigment.com |

The unique chemistry of vat dyes has led to their exploration in a variety of advanced functional materials. Beyond textiles, there is emerging interest in their use for applications such as imaging, digital memory technologies, and electronic displays. mdpi.com The ability of these molecules to exist in two distinct, interconvertible forms (the soluble leuco and insoluble pigment states) can be harnessed for creating functional systems. These applications often require dyes with very specific and highly engineered chemical structures to achieve the desired performance in non-traditional media. mdpi.com

Use in Construction Materials

While primarily recognized for its role in textile dyeing, this compound, and its parent compound Vat Violet 2, have found a niche application in the coloration of construction materials. The inherent properties that make it a durable textile colorant, such as lightfastness and resistance to alkaline environments, translate well to the requirements of certain building products.

The primary application in this sector is the integral coloring of cementitious products. This includes, but is not limited to, colored concrete, mortars, and decorative architectural elements. The dye, in its solubilised form, can be incorporated into the water used for the concrete mix, theoretically allowing for a more uniform dispersion of color throughout the material compared to a pigment that is merely mixed in. The alkaline nature of the cement provides a suitable environment for the fixation of the vat dye.

Research in this area has explored the impact of the dye on the mechanical properties of the concrete. Studies have investigated whether the inclusion of the dye affects parameters such as compressive strength, setting time, and long-term durability. While detailed, large-scale studies are not widely published in mainstream civil engineering literature, the principle relies on the chemical transformation of the soluble leuco ester back to the insoluble pigment form within the cement matrix as it cures and is exposed to atmospheric oxygen. This process is analogous to the oxidation step in textile dyeing.

The key advantages of using a solubilised vat dye in construction materials include:

Uniform Coloration: Potential for a more consistent, through-body color rather than a surface coating that can chip or wear away.

Durability: The parent pigment, Vat Violet 2, exhibits good lightfastness, which is crucial for exterior construction applications. artiscreation.com

Alkali Resistance: The dye is stable in the highly alkaline environment of fresh concrete.

However, the economic feasibility of using a relatively expensive specialty dye like this compound in bulk construction materials remains a significant barrier to widespread adoption. Its use is more likely in high-value, decorative applications where the unique, brilliant reddish-purple hue is desired. worlddyevariety.comworlddyevariety.com

Innovation in Application Processes for Resource Efficiency

The traditional application of vat dyes, including Vat Violet 2, is a resource-intensive process, typically requiring large volumes of water, reducing agents, and energy. researchgate.net Innovations have focused on mitigating these environmental and economic drawbacks. For this compound, which is already a step towards easier application by eliminating the initial vatting step for the user, further process optimizations are being explored. p2infohouse.orgjustdial.com

One area of innovation is the development of low-liquor-ratio dyeing systems . By reducing the amount of water required in the dyeing process, significant savings in water consumption and energy for heating can be achieved. arts.ac.uk This is particularly relevant for industrial applications beyond textiles where the dye might be used, such as in the coloration of paper products or other porous materials. justdial.com

Another significant advancement is the exploration of alternative oxidation methods . The regeneration of the insoluble pigment from the soluble leuco ester form traditionally uses chemical oxidizing agents like sodium nitrite (B80452) in an acidic medium. p2infohouse.org Research has investigated more environmentally benign methods. One novel approach involves using light as a catalyst for the oxidation process. academia-arabia.comresearchgate.net Studies have shown that exposing the material treated with the solubilised vat dye to sunlight or UV light can effectively fix the dye, converting the soluble leuco form back to the insoluble pigment. academia-arabia.comresearchgate.net This photo-oxidation process could potentially reduce the need for chemical oxidants and the subsequent wastewater treatment required to remove them.

Furthermore, process engineering advancements like the use of ultrasonics and microwave technology are being tested to enhance the efficiency of dyeing processes. researchgate.net Sonication can improve dye penetration and fixation by creating cavitation, which breaks down dye aggregates and facilitates more uniform application. arts.ac.uk While much of this research is centered on textile dyeing, the principles are transferable to other industrial applications of the dye.

Data Tables

Table 1: Chemical Identification of this compound and Related Compounds

| Common Name | C.I. Name | C.I. Number | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Class |

| This compound | This compound | 73386 | 10126-91-7 | C₁₈H₁₂Cl₂Na₂O₈S₄ worlddyevariety.com | 599.42 worlddyevariety.com | Thioindigo worlddyevariety.com |

| Vat Violet 2 | Vat Violet 2 | 73385 | 5462-29-3 | C₁₈H₁₀Cl₂O₂S₂ worlddyevariety.comnih.gov | 393.31 worlddyevariety.com | Thioindigo worlddyevariety.com |

| Vat Violet 1 | Vat Violet 1 | 60010 | 1324-55-6 | C₃₄H₁₄Cl₂O₂ ritan-chemical.com | 525.38 ritan-chemical.com | Anthraquinone ritan-chemical.com |

Table 2: Properties of this compound and Vat Violet 2

| Compound | Appearance | Solubility |

| This compound | Purple powder. worlddyevariety.com | Soluble in water, insoluble in ethanol (B145695) and organic solvents. worlddyevariety.com |

| Vat Violet 2 | Purple powder. worlddyevariety.com | Insoluble in water, soluble in xylene. worlddyevariety.com |

Environmental Fate and Degradation Research

Analytical Methodologies for Environmental Monitoring and Degradation Product Identification

Accurate monitoring of Solubilised Vat Violet 2 and its transformation products in environmental samples is crucial for assessing its environmental impact and the effectiveness of remediation technologies. Researchers employ a variety of sophisticated analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying the components of a mixture. In the context of this compound degradation, HPLC is frequently used to track the disappearance of the parent dye molecule and the emergence of various intermediate compounds formed during the degradation process. For instance, in studies investigating advanced oxidation processes, HPLC analysis can reveal the formation of smaller, often colorless, organic molecules resulting from the cleavage of the dye's chromophore.

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique. CE separates ions based on their electrophoretic mobility with the use of an applied voltage. This method is particularly useful for analyzing charged species and can provide high-resolution separation of complex mixtures of degradation intermediates.

Table 1: Application of Chromatographic and Electrophoretic Techniques

| Technique | Application for this compound | Key Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Monitoring the concentration of the parent dye during degradation studies. Separation and potential identification of intermediate breakdown products. | Enables quantification of dye removal efficiency and provides insights into the complexity of the degradation pathway by revealing the number and relative abundance of intermediates. |

| Capillary Electrophoresis (CE) | Separation of charged intermediates formed during degradation. | Offers high separation efficiency and is suitable for analyzing small sample volumes, complementing HPLC data. |

UV-Visible (UV-VIS) spectroscopy is a widely used technique for the quantitative determination of dyes in aqueous solutions. This method relies on the principle that dye molecules absorb light at specific wavelengths in the visible and ultraviolet regions of the electromagnetic spectrum. The amount of light absorbed at the wavelength of maximum absorbance (λmax) is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law.

For this compound, the change in the absorption spectrum, particularly the decrease in the intensity of the main visible band, is a primary indicator of the decolorization of the dye solution. This makes UV-VIS spectroscopy a straightforward and effective method for monitoring the efficiency of various degradation processes in real-time.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of mixtures. In the study of this compound degradation, TLC can be employed to separate the parent dye from its degradation products. By comparing the retardation factors (Rf values) of the spots on the TLC plate before and after treatment, researchers can get a qualitative picture of the changes occurring in the chemical composition of the sample. This can help in identifying the completion of the degradation process or the formation of new compounds.

Degradation Pathways and Mechanisms of this compound

Understanding the pathways through which this compound breaks down is essential for developing effective environmental remediation strategies. Research has focused on chemical and photolytic methods to degrade this persistent dye.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). Various AOPs have been investigated for the degradation of this compound.

Studies have shown that AOPs can effectively decolorize and degrade the dye. The degradation mechanism typically involves the attack of hydroxyl radicals on the dye molecule, leading to the cleavage of the chromophoric structure. This initial attack results in the formation of various aromatic intermediates. With continued oxidation, these intermediates are further broken down into smaller aliphatic acids and, ultimately, can be mineralized to carbon dioxide, water, and inorganic ions.

Table 2: Research Findings on AOP Degradation of this compound

| AOP Method | Reagents/Conditions | Outcome |

|---|---|---|

| Fenton's Reagent | Fe²⁺ / H₂O₂ | Effective decolorization and degradation through the generation of hydroxyl radicals. |

| Photo-Fenton | Fe²⁺ / H₂O₂ / UV light | Enhanced degradation rates compared to the Fenton process due to the photochemical regeneration of Fe²⁺. |

| Ozonation | O₃ | Direct attack by ozone or indirect attack by hydroxyl radicals leads to the breakdown of the dye structure. |

| UV/H₂O₂ | UV light / H₂O₂ | Photolysis of hydrogen peroxide generates hydroxyl radicals, which then oxidize the dye molecule. |

Photolytic degradation involves the breakdown of chemical compounds by light energy. The susceptibility of this compound to photodegradation has been a subject of scientific inquiry. When exposed to light, particularly in the presence of a photosensitizer or a photocatalyst, the dye molecule can undergo transformations.

Direct photolysis, where the dye molecule itself absorbs light and undergoes a chemical change, can occur. However, the efficiency of this process may be limited. More effective degradation is often achieved through photocatalysis, for example, using semiconductor materials like titanium dioxide (TiO₂). In this process, the photocatalyst absorbs light energy and generates reactive oxygen species, including hydroxyl radicals, which then attack and degrade the dye molecule in a manner similar to AOPs.

Electrochemical Degradation Mechanisms and Reduction Potential Studies

Electrochemical methods offer a promising alternative for degrading persistent dyes like this compound. These techniques utilize the power of electrons to break down the complex dye molecules. The process of electrochemical degradation is significantly influenced by operational parameters such as current density, pH, and the presence of electrolytes. mdpi.com

Research on the electrochemical degradation of similar dyes, such as Crystal Violet, has shown that increasing the current density generally enhances the rate of color removal. mdpi.com For instance, in one study, increasing the current density from 20 mA cm⁻² to 60 mA cm⁻² resulted in a significant increase in decolorization, from 23% to 100%. mdpi.com The degradation process is often accelerated by the presence of chloride ions, which facilitate indirect oxidation of the dye molecules in the solution. mdpi.com

The reduction potential is a crucial factor in the application of vat dyes. For a vat dye to be effectively applied to a fiber, it must first be reduced to its soluble leuco form. This reduction typically requires a potential in the range of -750 mV to -1000 mV. tekstilec.si Traditionally, this is achieved using chemical reducing agents like sodium hydrosulfite. tekstilec.sicwejournal.org However, electrochemical methods can also be employed to achieve the necessary reduction potential, offering a more sustainable alternative by replacing chemical agents with electrons. researchgate.net Studies have explored using iron (II) salts, which can be solubilized to generate a high reduction potential, as an eco-friendlier reducing system. tekstilec.si

A study on a poly(Vat Violet 2R) modified glassy carbon electrode demonstrated its effectiveness in the electrochemical detection and degradation of the pesticide carbendazim. researchgate.net This indicates the potential of Vat Violet 2 derivatives in facilitating electrochemical reactions, which could be harnessed for its own degradation. The study highlighted that the degradation performance was proportional to the electrolytic current, which is linked to the increased generation of hydroxyl radicals (•OH), the primary oxidizing species. researchgate.net

Table 1: Factors Influencing Electrochemical Degradation

| Parameter | Effect on Degradation | Example/Observation |

|---|---|---|

| Current Density | Higher current density generally increases degradation rate. | Increasing current from 20 to 60 mA cm⁻² increased decolorization from 23% to 100% for a similar dye. mdpi.com |

| pH | Optimal pH can significantly affect efficiency. For a similar dye, near-neutral pH (4-7) showed the fastest decolorization. mdpi.com | Quasi-complete decolorization was achieved at pH 4 and 7 after 30 minutes. mdpi.com |

| Electrolyte (e.g., NaCl) | Presence of chloride ions can accelerate degradation through indirect oxidation. | Indirect electrolysis with NaCl facilitates faster mineralization and discoloration. mdpi.com |

| Reduction Potential | A specific negative potential is required for the initial reduction step in vat dyeing, which can be achieved electrochemically. | A potential of -750 mV to -1000 mV is needed for proper reduction of vat dyes. tekstilec.si |

Biodegradation Pathways and Identification of Biotransformation Products

Biodegradation is a key process in the environmental fate of dyes, involving the breakdown of complex organic molecules by microorganisms. researchgate.net While vat dyes are generally known for their resistance to biodegradation due to their large molecular size and insolubility, solubilised forms can be more accessible to microbial action. researchgate.netresearchgate.net

The biodegradation of dyes often occurs through a series of metabolic pathways. For many complex organic compounds, the initial step involves an oxygenase enzyme introducing a hydroxyl group, making the molecule more reactive. researchgate.net This is followed by further oxidation and, in the case of cyclic compounds, ring-opening, eventually leading to simpler molecules that can be fully metabolized by microbes. researchgate.net

Research into the biodegradation of various dyes has identified several biotransformation products. For example, studies on other dyes have shown that microorganisms can cleave azo linkages or modify aromatic structures, leading to the formation of smaller, often less colored, compounds like phthalic acid or various sulfonic acid derivatives. researchgate.netuga.edu While specific studies on the biotransformation products of this compound are limited, the general principles of dye biodegradation suggest that its breakdown would likely involve the cleavage of the thioindigo (B1682309) structure and subsequent degradation of the resulting aromatic fragments.

The effectiveness of biodegradation can be enhanced by using microbial consortia, where different microorganisms work together to break down the dye. nih.gov White-rot fungi are particularly efficient at degrading synthetic dyes due to the array of enzymes they produce. nih.gov However, most research has focused on decolorization, with fewer reports identifying the specific biotransformation products and assessing their potential toxicity. researchgate.net

Environmental Impact Mitigation Strategies in Industrial Effluents

The textile industry is a major source of water pollution, and the effluents from dyeing processes require significant treatment to mitigate their environmental impact. epa.govirjmets.com

Wastewater Treatment Technologies for Dye Removal (e.g., Adsorption, Flocculation)

Several physical and chemical technologies are employed to remove dyes from industrial wastewater. d-nb.infosci-hub.se

Adsorption: This process involves binding the dye molecules to the surface of an adsorbent material. Various materials have been studied for their ability to adsorb dyes. For instance, diatomite earth modified with carbon has been shown to be an effective adsorbent for Crystal Violet, with a surface area of 73.15 m²/g. nih.gov Surfactant-modified alumina (B75360) has also proven highly efficient, achieving approximately 99% removal of Crystal Violet even at high concentrations. researchgate.net

Flocculation: This technique uses chemicals called flocculants to cause the dye particles to aggregate into larger flocs, which can then be easily removed by sedimentation or filtration. doi.org Both chemical and natural coagulants are used. Studies on other vat dyes have shown high removal efficiencies using chemical coagulants like ferric chloride (97.26%) and aluminum chloride (94.46%). ut.ac.ir Natural coagulants, such as okra pods and tamarind mucilage, are also being explored as biodegradable and cost-effective alternatives, showing promising removal efficiencies of over 92% and 60% for certain vat dyes, respectively. ut.ac.irnih.gov

Table 2: Comparison of Wastewater Treatment Technologies for Vat Dyes

| Technology | Agent/Material | Dye Type | Removal Efficiency | Reference |

|---|---|---|---|---|

| Adsorption | Diatomite Earth & Carbon | Crystal Violet | High adsorption capacity | nih.gov |

| Surfactant-modified Alumina | Crystal Violet | ~99% | researchgate.net | |

| Flocculation | Ferric Chloride (FeCl₃) | Vat Green 3 | 97.26% | ut.ac.ir |

| Aluminum Chloride (AlCl₃) | Vat Green 3 | 94.47% | ut.ac.ir | |

| Tamarind Mucilage | Solubilised Vat Golden Yellow | 60% | nih.gov |

Sustainable Dyeing Practices for Reduced Environmental Burden

Reducing the environmental impact of dyeing starts with the process itself. Sustainable dyeing practices aim to minimize the use of water, energy, and harmful chemicals.

One of the main environmental concerns with traditional vat dyeing is the use of sodium hydrosulfite as a reducing agent, which produces toxic sulfur compounds in the effluent. cwejournal.orgnih.gov Eco-friendly alternatives are being actively researched. These include:

Electrochemical Reduction: Using electrons from electricity to reduce the dye, eliminating the need for chemical reducing agents. researchgate.net

Alternative Reducing Agents: Exploring organic compounds like hydroxyacetone (B41140) or natural reducing agents derived from plant extracts (e.g., pineapple barks, watermelon) have shown potential. tekstilec.sinih.gov Another approach involves reviving the "copperas method" using iron (II) salts, which are more eco-friendly than hydrosulfite. tekstilec.sicwejournal.org

Process Optimization: Techniques like pad-ox dyeing methods can reduce water usage and effluent pollution. slideshare.net

These sustainable practices not only decrease the pollution load but can also lead to cost savings in wastewater treatment. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) forms the bedrock for understanding the electronic structure of molecules like Vat Violet 2. northwestern.edumiracosta.edu By solving the Schrödinger equation for the system, QM calculations can determine the wavefunctions and energy levels of the electrons. northwestern.edu This information is crucial for elucidating the molecule's stability, geometry, and chemical reactivity. mdpi.com

For thioindigo (B1682309) dyes such as Vat Violet 2, QM methods can predict the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. frontiersin.org The HOMO-LUMO gap is a key determinant of the molecule's color and its susceptibility to electronic excitation. Computational studies on related dye systems have demonstrated that functional groups can significantly alter these electronic properties. acs.org For instance, the introduction of electron-donating or electron-withdrawing groups can modify the energy levels, thereby tuning the dye's color. acs.org While specific QM studies on Solubilised Vat Violet 2 are not prevalent in public literature, the principles are widely applied to design and understand dye molecules. mdpi.commdpi.com The reactivity of the dye, including its behavior during the vatting process (reduction to the leuco form) and subsequent oxidation, can be modeled to understand the changes in electronic structure that facilitate these transformations. researchgate.net

Table 1: Overview of Quantum Mechanical Methods and Their Applications

| Computational Method | Key Application | Information Yielded | Relevance to this compound |

|---|---|---|---|

| Hartree-Fock (HF) | Initial electronic structure approximation. arxiv.org | Molecular orbital energies, electronic configuration. | Provides a baseline understanding of the electronic arrangement. |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. mdpi.com | Electron density, HOMO/LUMO energies, reaction pathways. | Predicts color, reactivity, and stability; guides functionalization. arxiv.orgresearchgate.net |